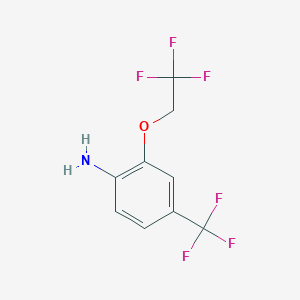
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of trifluoromethyl and trifluoroethoxy groups attached to an aniline core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)aniline typically involves the reaction of 2,2,2-trifluoroethanol with 4-(trifluoromethyl)aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
化学反応の分析
Types of Reactions
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .
科学的研究の応用
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which 2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl and trifluoroethoxy groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethylamine hydrochloride
- Methyl bis(2,2,2-trifluoroethoxy)phosphorylacetate
- Tris(2,2,2-trifluoroethoxy)methane
Uniqueness
2-(2,2,2-Trifluoroethoxy)-4-(trifluoromethyl)aniline is unique due to the combination of trifluoromethyl and trifluoroethoxy groups on an aniline core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C9H7F6NO |
|---|---|
分子量 |
259.15 g/mol |
IUPAC名 |
2-(2,2,2-trifluoroethoxy)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)4-17-7-3-5(9(13,14)15)1-2-6(7)16/h1-3H,4,16H2 |
InChIキー |
CSAOHQTXVORTQY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCC(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


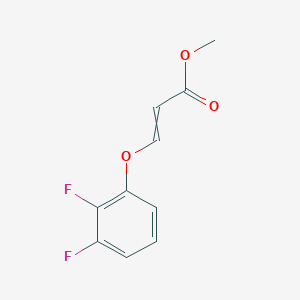
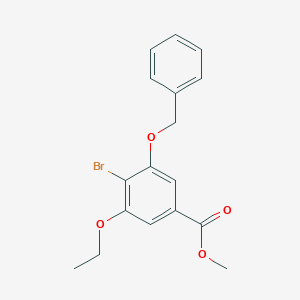

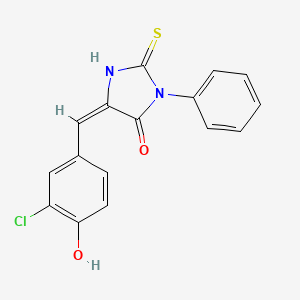
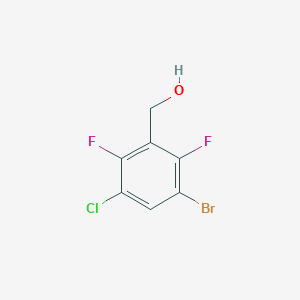

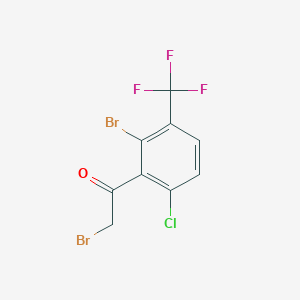


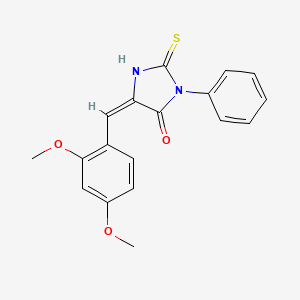
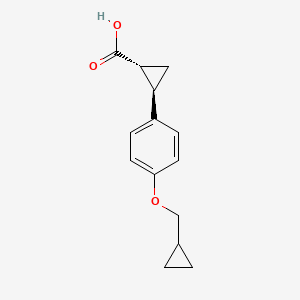
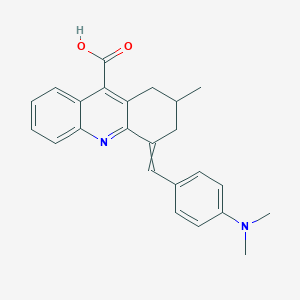

![(6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13722464.png)
